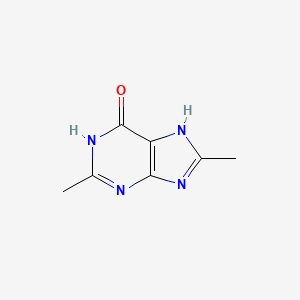
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is a derivative of amino acids used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The compound’s structure includes a nitrophenyl group, which can be utilized in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of Fmoc protection and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or sodium azide.
Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Common Reagents and Conditions
Deprotection: Piperidine in DMF or sodium azide in a solvent-dependent condition.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride in the presence of a base like triethylamine.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Substitution: Formation of substituted nitrophenyl derivatives.
Reduction: Conversion of the nitro group to an amino group.
Scientific Research Applications
Chemistry
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is widely used in solid-phase peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for the stepwise construction of peptides.
Biology
In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine
The compound is utilized in the development of peptide-based drugs. The ability to synthesize peptides with high precision makes it valuable in medicinal chemistry.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides.
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group. This enables the stepwise addition of amino acids to build peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Npa)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Cys(Trt)-OH: Used for the protection of cysteine residues in peptides.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is unique due to the presence of the nitrophenyl group, which provides additional reactivity and can be used in various chemical modifications. This makes it a versatile building block in peptide synthesis and other chemical applications.
Properties
Molecular Formula |
C24H20N2O6 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(2S)-2-[amino-(2-nitrophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H20N2O6/c25-22(18-11-5-6-12-20(18)26(30)31)21(23(27)28)24(29)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22H,13,25H2,(H,27,28)/t21-,22?/m0/s1 |
InChI Key |
JGVDTOSSOCTGEH-HMTLIYDFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(C4=CC=CC=C4[N+](=O)[O-])N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=CC=C4[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


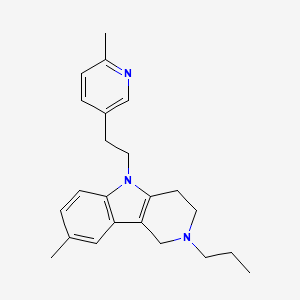
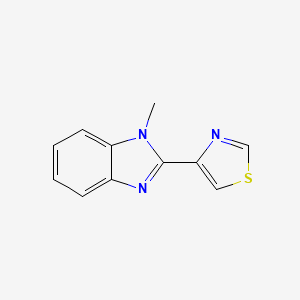
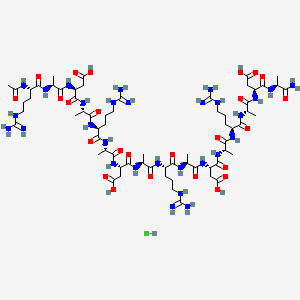
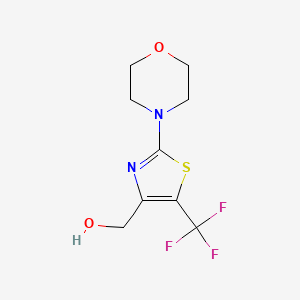
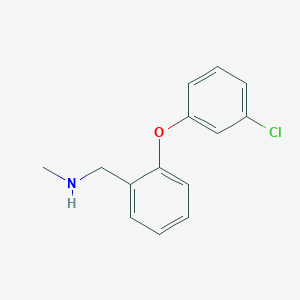

![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)

![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)
